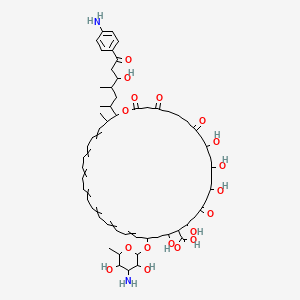

Candicidin D

Overview

Description

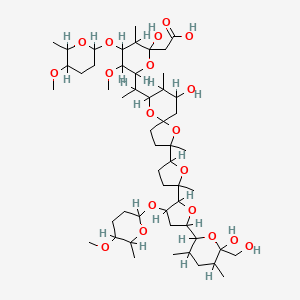

Mixture of antifungal heptaene macrolides from Streptomyces griseus or Actinomyces levoris used topically in candidiasis. The antibiotic complex is composed of candicidins A, B, C, and D, of which D is the major component.

Scientific Research Applications

Prostate Gland and Canine Prostatic Hyperplasia : Candicidin has been studied for its effects on the prostate gland, particularly in cases of benign prostatic hyperplasia (BPH). It was observed that oral administration of Candicidin in dogs led to a reduction in prostate gland size. This suggests potential applications in treating prostatic hypertrophy (Gordon & Schaffner, 1968).

Transformation into All-Trans Isomer : Research has shown that Candicidin D can transform into its all-trans isomer when exposed to UV light. This isomerization indicates a potential for creating a new class of polyene macrolide antifungal antibiotics (Szczeblewski et al., 2018).

Stereostructure Analysis : The stereostructure of Candicidin D has been established through various NMR studies. Understanding its stereochemistry is crucial for further research and potential applications in drug development (Szwarc et al., 2015).

Dermatological Applications : Candicidin has been evaluated for its effectiveness in treating candidiasis, a fungal infection, demonstrating significant antifungal activity (Orris, 1973).

Biosynthesis Optimization : Studies have explored methods to enhance Candicidin biosynthesis, such as medium optimization and pH control. This research is vital for improving its production for industrial applications (Liu et al., 2018).

Enzymology of Biosynthesis : Understanding the enzymology involved in the biosynthesis of Candicidin is crucial for potential modifications and improved production processes. This includes the identification of specific genes and enzymes involved in its synthesis (Martín & Aparicio, 2009).

Action on Yeast Cells : The mechanism of Candicidin's action on yeast cells, particularly its effects on ion transport and cell membrane permeability, has been a subject of study. This research helps in understanding its antifungal properties (Liras & Lampen, 1974).

Factors Affecting Production : Various factors affecting the production of Candicidin, such as inorganic phosphate and metal ions, have been investigated. This research is important for optimizing production conditions (Liu et al., 1975).

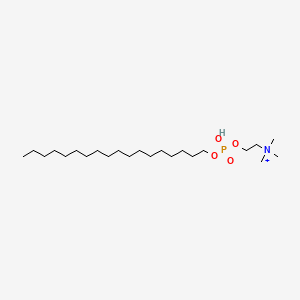

Cation Permeability in Vesicles : Candicidin D's effect on cation permeability in phospholipid vesicles has been studied, providing insights into its interactions with membrane components (Cybulska et al., 1981).

Biosynthetic Mechanism : The biosynthetic mechanism of Candicidin in Streptomyces griseus has been explored, detailing the genes and processes involved in its production (Gil & Campelo-Diez, 2003).

properties

IUPAC Name |

22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGSFDUODIJJGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N2O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1109.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 217684 | |

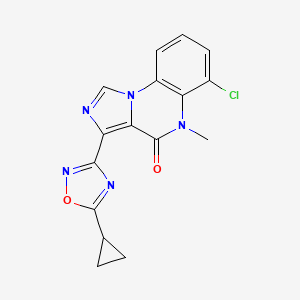

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

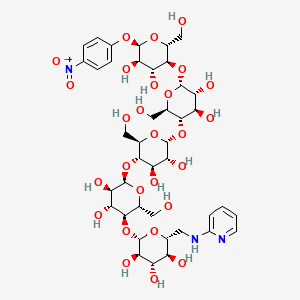

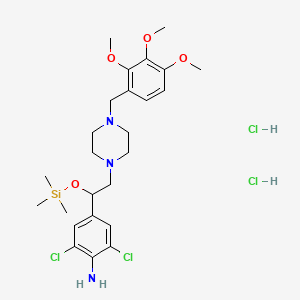

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)